

# PS-1145: A Technical Guide to a Potent IKK Inhibitor

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## Compound of Interest

Compound Name: PS-1145

Cat. No.: B1679806

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This technical guide provides an in-depth overview of **PS-1145**, a potent and specific inhibitor of the I $\kappa$ B kinase (IKK) complex. This document consolidates key technical data, outlines its mechanism of action within the NF- $\kappa$ B signaling pathway, and provides detailed experimental protocols for its study.

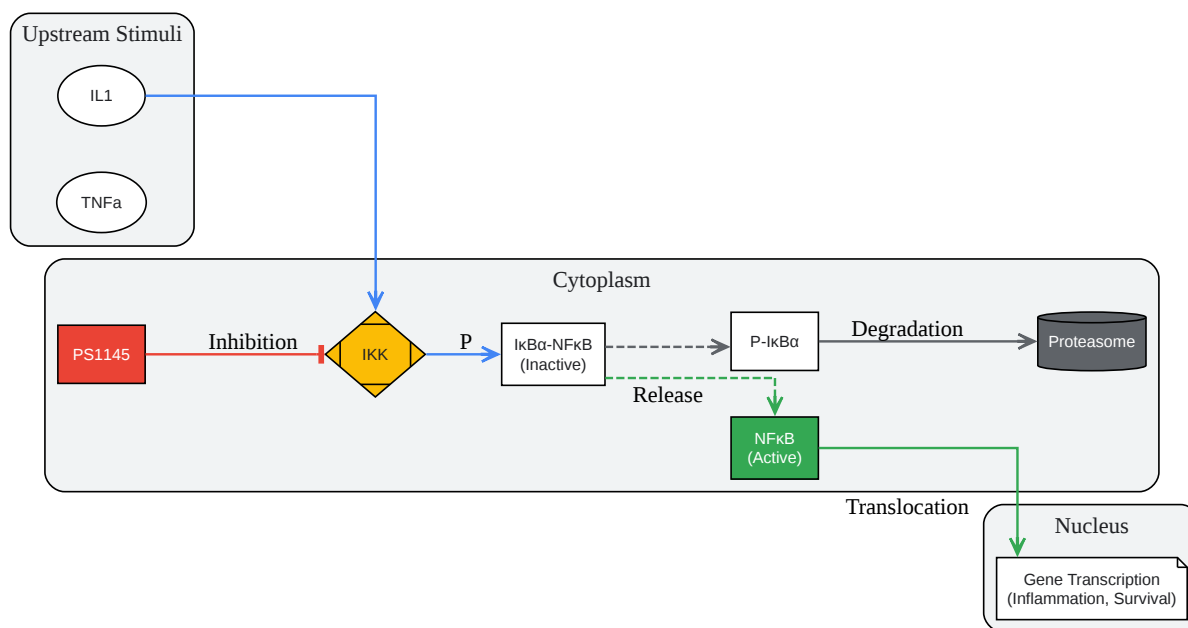
## Core Compound Information

Parameter	Value	Reference
CAS Number	431898-65-6	[1]
Molecular Weight	322.75 g/mol	[1][2]
Synonyms	IKK Inhibitor X	

## Mechanism of Action and Signaling Pathway

**PS-1145** is a specific inhibitor of the I $\kappa$ B kinase (IKK), with a reported IC<sub>50</sub> of 88 nM.[1][2] The IKK complex is a critical component of the canonical NF- $\kappa$ B signaling pathway. By inhibiting IKK, **PS-1145** prevents the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . [1][3] This action keeps the NF- $\kappa$ B (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. [4]

The NF- $\kappa$ B pathway is constitutively active in many cancer cells, contributing to tumor growth, metastasis, and resistance to apoptosis.[5] **PS-1145** has been shown to induce apoptosis in various cancer cell lines and sensitize them to other therapeutic agents.[5][6]



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Caption: **PS-1145** inhibits IKK, preventing NF- $\kappa$ B activation.

## Quantitative Data

The following table summarizes the inhibitory concentrations of **PS-1145** against various targets and cell lines.

Target/Cell Line	Assay Type	IC50/EC50	Reference
IKK Complex	Kinase Assay	88 nM	<a href="#">[1]</a> <a href="#">[2]</a>
HeLa	Inhibition of GST-IκBα phosphorylation	5 μM	<a href="#">[1]</a>
MDA-MB-231	Antiproliferative activity (DNA content)	0.9 μM	<a href="#">[1]</a>
MDA-MB-231	Cytotoxicity (CellTox Green)	> 100 μM	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for key experiments involving **PS-1145** are provided below.

### IKK Kinase Assay

This protocol is adapted from methodologies described for determining the inhibitory activity of **PS-1145** against the IKK complex.[\[2\]](#)

Objective: To determine the in vitro inhibitory activity of **PS-1145** against the IKK complex.

Materials:

- Activated IKK complex
- Biotinylated IκBα peptide substrate
- **PS-1145**
- ATP
- Kinase assay buffer
- 96-well plates
- Plate reader

#### Procedure:

- Prepare serial dilutions of **PS-1145** in DMSO.
- In a 96-well plate, add the activated IKK complex, biotinylated I $\kappa$ B $\alpha$  peptide substrate, and **PS-1145** at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction.
- Detect the phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA).
- Measure the signal using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of **PS-1145** on cell viability and proliferation.<sup>[2]</sup>

Objective: To evaluate the anti-proliferative effects of **PS-1145** on a cancer cell line.

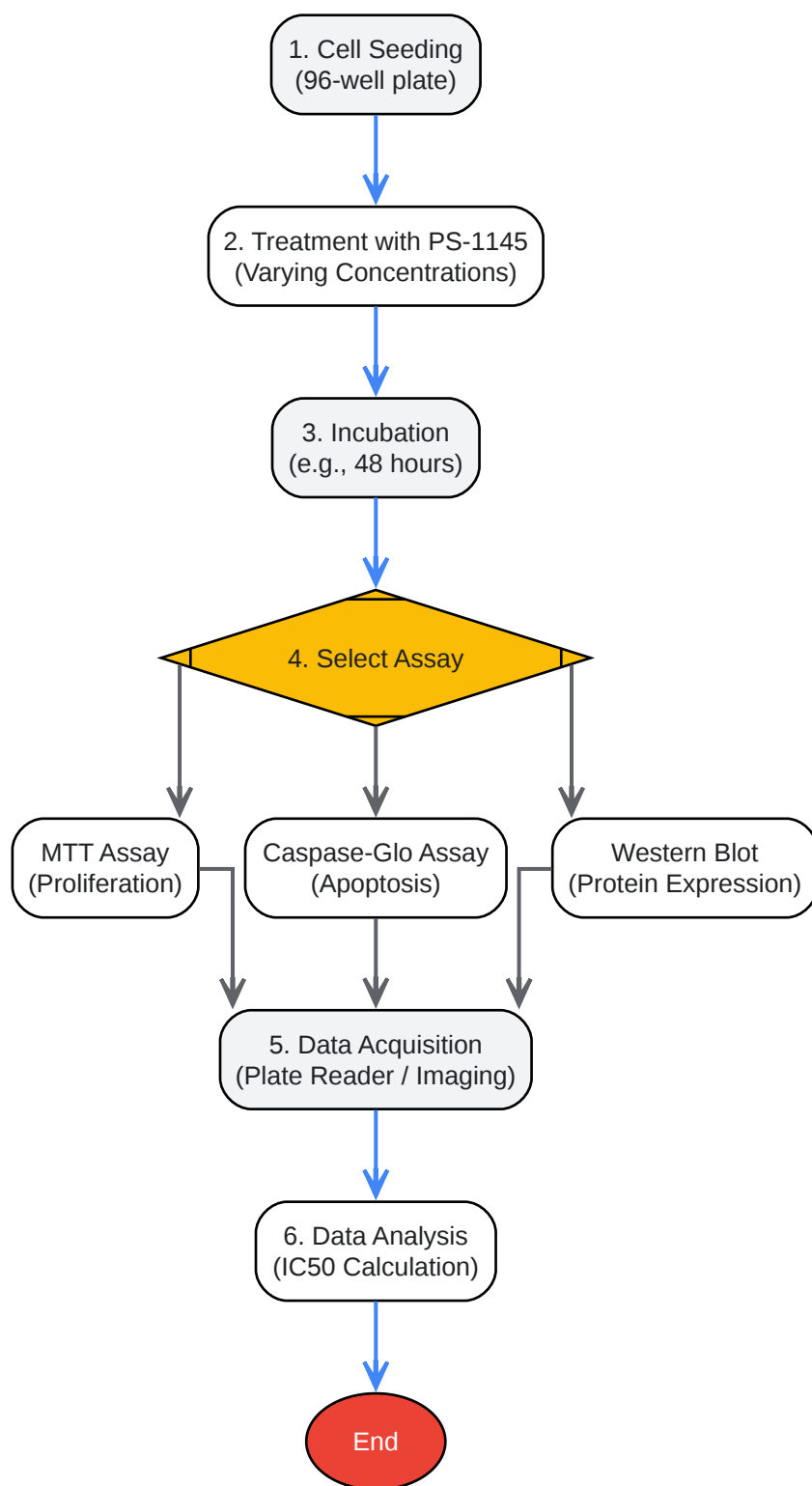
#### Materials:

- Cancer cell line of interest (e.g., MM.1S, U266)
- Complete cell culture medium
- **PS-1145**
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

- 96-well plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **PS-1145** and a vehicle control (DMSO).
- Incubate for the desired period (e.g., 48-72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.



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Caption: A typical workflow for evaluating **PS-1145**'s cellular effects.

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